molecular formula C9H8F3N5 B8380172 6-(Cyclopropylamino)-2-(trifluoromethyl)purine

6-(Cyclopropylamino)-2-(trifluoromethyl)purine

Cat. No.: B8380172
M. Wt: 243.19 g/mol
InChI Key: OLMUHYASBQKWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopropylamino)-2-(trifluoromethyl)purine is a useful research compound. Its molecular formula is C9H8F3N5 and its molecular weight is 243.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8F3N5

Molecular Weight

243.19 g/mol

IUPAC Name

N-cyclopropyl-2-(trifluoromethyl)-7H-purin-6-amine

InChI

InChI=1S/C9H8F3N5/c10-9(11,12)8-16-6-5(13-3-14-6)7(17-8)15-4-1-2-4/h3-4H,1-2H2,(H2,13,14,15,16,17)

InChI Key

OLMUHYASBQKWQR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC3=C2NC=N3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12 g (54 mmol) of 6-chloro-2-trifluoromethylpurine, 30 g (540 mmol) of cyclopropylamine and 250 mL of ethanol was stirred at room temperature for 4.5 days leaving a white solid. The mixture was concentrated in vacuo to dryness, 215 mL of H2O was added and the mixture was stirred for 1 hour. The product was collected by filtration and after drying (vacuum oven, 50° C., 5 hours) 8.1 g of product was obtained, 62% yield. M.P. 260° C. (dec.); 1H NMR (CD3OD) δ 8.18 (s, 1H), 3.30 (bs, 1H), 0.904 (m, 2H), 0.67 (m, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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